3-Bromo-2-[(E)-hydroxyiminomethyl]phenol
Description
3-Bromo-2-[(E)-hydroxyiminomethyl]phenol is a Schiff base derivative characterized by a brominated phenolic core and an (E)-configured imine group. This compound is synthesized via condensation reactions between bromosalicylaldehyde derivatives and appropriate amines or heterocyclic precursors. Its structure enables diverse applications, particularly in medicinal chemistry, where it exhibits anti-tubercular activity against Mycobacterium tuberculosis H37Rv . The bromine atom at the 3-position and the imine group contribute to its electronic and steric properties, influencing reactivity and biological interactions.
Properties
IUPAC Name |
3-bromo-2-[(E)-hydroxyiminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-2-1-3-7(10)5(6)4-9-11/h1-4,10-11H/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABDBPDARGYMOQ-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=NO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)/C=N/O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-[(E)-hydroxyiminomethyl]phenol typically involves the bromination of 2-hydroxybenzaldehyde followed by the formation of the oxime. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The oxime formation is achieved by reacting the brominated product with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-[(E)-hydroxyiminomethyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The oxime group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts and boronic acids in the presence of a base for Suzuki-Miyaura coupling.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-[(E)-hydroxyiminomethyl]phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-[(E)-hydroxyiminomethyl]phenol involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Modifications
Heterocyclic Modifications
- 4-Bromo-2-[(E)-(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)iminomethyl]phenol: Structure: Integrates a triazole-thione moiety. Synthesis: Condensation with 3-mercapto-5-phenyl-1,2,4-triazole .
- 2-{[(5-Bromo-3-methyl-2-pyridinyl)amino]methyl}phenol: Structure: Contains a pyridine ring instead of an imine. Synthesis: Derived from 5-bromo-3-methyl-2-aminopyridine . Impact: The pyridine group may improve solubility and pharmacokinetic properties .
Physicochemical Properties
Melting Points and Solubility
- 3-Bromo-2-[(E)-hydroxyiminomethyl]phenol analogs: Melting points range from 107–162°C, influenced by substituent bulk and symmetry. For example, methoxy-substituted derivatives (e.g., 4-Bromo-2-methoxy-6-[(E)-(3-trifluoromethylphenyl)iminomethyl]phenol) exhibit higher melting points (~160°C) due to increased crystallinity . Bromine and chlorine substituents reduce aqueous solubility but enhance lipid solubility, affecting bioavailability .
Spectroscopic Data
- ¹H NMR Trends: Imine proton signals appear at δ 8.5–9.5 ppm, with deshielding effects from electron-withdrawing groups (e.g., -NO₂ in 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol) . Aromatic protons in brominated derivatives show splitting patterns consistent with para- or ortho-substitution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
